molecular formula C24H17BrINO3 B11084658 (4Z)-4-{2-[(4-bromobenzyl)oxy]benzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one

(4Z)-4-{2-[(4-bromobenzyl)oxy]benzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B11084658
M. Wt: 574.2 g/mol
InChI Key: DKKQHESMFBAIGC-BKUYFWCQSA-N
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Description

The compound (4Z)-4-{2-[(4-bromobenzyl)oxy]benzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one is a complex organic molecule featuring a combination of bromine, iodine, and oxazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-{2-[(4-bromobenzyl)oxy]benzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one typically involves multiple steps:

  • Formation of the Benzylidene Intermediate: : The initial step involves the reaction of 2-[(4-bromobenzyl)oxy]benzaldehyde with an appropriate amine to form the benzylidene intermediate. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a solvent like ethanol or methanol.

  • Oxazole Ring Formation: : The benzylidene intermediate is then reacted with 3-iodo-4-methylphenyl isocyanate under reflux conditions to form the oxazole ring. This step often requires a catalyst such as triethylamine and a solvent like dichloromethane or toluene.

  • Final Product Formation: : The final step involves the cyclization of the intermediate to form the desired oxazol-5(4H)-one structure. This is typically achieved through heating under acidic or basic conditions, depending on the specific reaction pathway.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acids or aldehydes.

  • Reduction: : Reduction reactions can target the oxazole ring or the benzylidene double bond, resulting in the formation of saturated derivatives.

  • Substitution: : The bromine and iodine atoms in the compound make it susceptible to nucleophilic substitution reactions, where these halogens can be replaced by other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be employed under mild heating conditions.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Saturated oxazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be screened for various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Medicine

In medicinal chemistry, derivatives of this compound could be explored as potential therapeutic agents. Its ability to interact with biological targets such as enzymes and receptors could lead to the development of new drugs.

Industry

In materials science, the compound’s structural features may be utilized in the design of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism by which (4Z)-4-{2-[(4-bromobenzyl)oxy]benzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s bromine and iodine atoms may facilitate binding to these targets through halogen bonding, while the oxazole ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one
  • (4Z)-4-{2-[(4-fluorobenzyl)oxy]benzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one
  • (4Z)-4-{2-[(4-methylbenzyl)oxy]benzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one

Uniqueness

The presence of both bromine and iodine atoms in (4Z)-4-{2-[(4-bromobenzyl)oxy]benzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one makes it unique compared to its analogs. These halogens can significantly influence the compound’s reactivity, binding affinity, and overall biological activity, providing distinct advantages in various applications.

Properties

Molecular Formula

C24H17BrINO3

Molecular Weight

574.2 g/mol

IUPAC Name

(4Z)-4-[[2-[(4-bromophenyl)methoxy]phenyl]methylidene]-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C24H17BrINO3/c1-15-6-9-18(12-20(15)26)23-27-21(24(28)30-23)13-17-4-2-3-5-22(17)29-14-16-7-10-19(25)11-8-16/h2-13H,14H2,1H3/b21-13-

InChI Key

DKKQHESMFBAIGC-BKUYFWCQSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C2=N/C(=C\C3=CC=CC=C3OCC4=CC=C(C=C4)Br)/C(=O)O2)I

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=CC3=CC=CC=C3OCC4=CC=C(C=C4)Br)C(=O)O2)I

Origin of Product

United States

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